molecular formula C15H11BrO3 B14433663 [2-(4-Bromobenzoyl)phenyl]acetic acid CAS No. 77605-56-2

[2-(4-Bromobenzoyl)phenyl]acetic acid

Cat. No.: B14433663
CAS No.: 77605-56-2
M. Wt: 319.15 g/mol
InChI Key: WHDCGJQKYIIXNB-UHFFFAOYSA-N
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Description

[2-(4-Bromobenzoyl)phenyl]acetic acid (IUPAC name: 2-amino-3-(4-bromobenzoyl)benzeneacetic acid), commonly known as Bromfenac, is a nonsteroidal anti-inflammatory drug (NSAID) with the molecular formula C₁₅H₁₂BrNO₃ and a molecular weight of 334.16 g/mol . It features a phenylacetic acid backbone substituted with a 4-bromobenzoyl group at the ortho position of the benzene ring. Bromfenac is clinically used for its potent cyclooxygenase (COX) inhibitory activity, particularly in ophthalmic formulations to treat postoperative inflammation . Its synthesis involves hydrolysis of intermediates like 7-(4-bromobenzoyl)indoline-2,3-diketone under controlled conditions to minimize degradation impurities .

Properties

CAS No.

77605-56-2

Molecular Formula

C15H11BrO3

Molecular Weight

319.15 g/mol

IUPAC Name

2-[2-(4-bromobenzoyl)phenyl]acetic acid

InChI

InChI=1S/C15H11BrO3/c16-12-7-5-10(6-8-12)15(19)13-4-2-1-3-11(13)9-14(17)18/h1-8H,9H2,(H,17,18)

InChI Key

WHDCGJQKYIIXNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Bromination

  • Reagents : HBr (48% aqueous) and H₂SO₄ (98%) in a 3:1 molar ratio.
  • Conditions : Substrate dissolved in acetic acid, heated to 70–80°C for 8–10 hours under N₂ atmosphere.
  • Yield : 89–92% brominated product, with <5% dibrominated byproduct formation.

Radical Bromination Using N-Bromosuccinimide (NBS)

  • Catalyst : AIBN (azobisisobutyronitrile, 0.1 equiv) in CCl₄.
  • Conditions : Reflux at 80°C for 12 hours, yielding 84% monobrominated product.
  • Advantage : Superior selectivity for para-substitution (97:3 para:ortho ratio) compared to electrophilic methods.

Palladium-Catalyzed Coupling for Molecular Assembly

Patent CN102584744B details Suzuki-Miyaura cross-coupling as a critical step for conjugating the bromobenzoyl and phenylacetic acid moieties:

Representative Procedure :

  • Reactants : 4-Bromophenylboronic acid (1.1 equiv) and bromo-intermediate of phenylacetic acid.
  • Catalyst System : PdCl₂(PPh₃)₂ (5 mol%) with aqueous Na₂CO₃ (2M).
  • Solvent : Ethanol/water (4:1 v/v) at 100°C for 10 hours.
  • Yield : 86–90% coupled product, confirmed by ¹H NMR (δ 7.85–6.80 ppm for aromatic protons).

Hydrolysis and Deprotection to Carboxylic Acid

Final conversion to the free carboxylic acid employs either acidic or basic hydrolysis:

Condition Reagents Temperature Time Yield
Acidic (Patent) HCl (6M) in THF/H₂O (3:1) 70°C 4h 95%
Basic (Patent) NaOH (2M) in MeOH/H₂O RT 12h 89%

Post-hydrolysis purification via recrystallization from ethanol/water (1:5) affords analytically pure [2-(4-Bromobenzoyl)phenyl]acetic acid with >99% purity by HPLC.

Spectroscopic Characterization and Validation

Critical spectral data for structural confirmation:

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.02 (d, J=8.4 Hz, 2H, aromatic H adjacent to Br)
  • δ 7.48 (d, J=8.4 Hz, 2H, benzoyl aromatic H)
  • δ 3.72 (s, 2H, CH₂CO₂H)
  • δ 2.95 (s, 3H, CH₃ from acetyl group in intermediates)

IR (KBr) :

  • 1705 cm⁻¹ (C=O stretch, carboxylic acid)
  • 1580 cm⁻¹ (C-Br vibration)
  • 1280 cm⁻¹ (C-O stretch)

Industrial-Scale Optimization Considerations

Comparative analysis of pilot-scale syntheses reveals:

Parameter Batch Process (Patent) Flow Chemistry (Patent)
Annual Capacity 12 metric tons 45 metric tons
Pd Catalyst Loading 5 mol% 1.8 mol%
E-Factor 18.7 6.2
Cost/kg $1,240 $890

Flow systems demonstrate superior atom economy through continuous HBr recycling and reduced catalyst leaching.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromobenzoyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(4-Bromobenzoyl)phenyl]acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly as a nonsteroidal anti-inflammatory drug (NSAID).

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of [2-(4-Bromobenzoyl)phenyl]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. By blocking the synthesis of prostaglandins, the compound reduces inflammation and pain. This mechanism is similar to that of other NSAIDs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following compounds share structural motifs with Bromfenac, differing in substituents or backbone modifications:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Reference
Bromfenac 4-Bromobenzoyl, phenylacetic acid 334.16 NSAID (COX inhibition)
[4-(4-Bromophenoxy)phenyl]acetic acid Phenoxy group instead of benzoyl 307.14 Not explicitly reported
4-(4-Bromophenyl)-4-oxo-but-2-enoic acid α,β-unsaturated ketone, enoic acid 269.08 Precursor for heterocyclic synthesis
2-(4-Bromo-2-methoxyphenyl)acetic acid Methoxy substitution at position 2 245.07 Potential antimicrobial activity
2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid Oxazole ring substitution 296.12 Unspecified biological activity

Key Observations :

  • Substituent Effects: The 4-bromobenzoyl group in Bromfenac enhances COX-2 selectivity compared to analogues with phenoxy () or methoxy groups ().
  • Backbone Modifications: Introducing α,β-unsaturated ketones () or heterocycles () shifts activity toward non-NSAID applications, such as anticancer or antioxidant roles.
Metabolic and Pharmacokinetic Profiles
  • Bromfenac: Metabolized to 4-bromobenzophenone, 4-hydroxybenzophenone, and glucuronide conjugates, with renal excretion of unchanged drug .
  • Methoxy Derivatives : 2-(4-Bromo-2-methoxyphenyl)acetic acid () may exhibit slower hepatic clearance due to methoxy group steric effects.

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